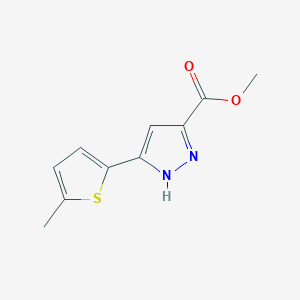

methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate”, there are related compounds that have been synthesized. For instance, thiophene containing Baylis–Hillman adducts have been synthesized and evaluated for their in vitro cytotoxicity effect . Another example is the synthesis of a Schiff base by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde .Scientific Research Applications

Electronic and Optoelectronic Applications

Thiophene-based conjugated polymers, which include the mentioned compounds, have exceptional optical and conductive properties . They are used in the design and synthesis of novel materials for optical and electronic devices . These materials exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Medicinal Chemistry

Thiophene and its substituted derivatives, including the compounds , have a wide range of therapeutic properties . They are used in the production of combinatorial libraries and in the search for lead molecules .

Anti-Inflammatory and Anti-Psychotic Applications

These compounds have been reported to possess anti-inflammatory and anti-psychotic properties . They are used in the development of drugs for treating inflammation and psychotic disorders .

Anti-Arrhythmic and Anti-Anxiety Applications

The compounds are also used in the development of anti-arrhythmic and anti-anxiety drugs . They have shown effectiveness in treating arrhythmia and anxiety disorders .

Anti-Fungal and Antioxidant Applications

These compounds have anti-fungal and antioxidant properties . They are used in the development of drugs for treating fungal infections and for their antioxidant effects .

Estrogen Receptor Modulating and Anti-Mitotic Applications

The compounds have been reported to possess estrogen receptor modulating and anti-mitotic properties . They are used in the development of drugs for modulating estrogen receptors and for their anti-mitotic effects .

Anti-Microbial and Kinases Inhibiting Applications

These compounds have anti-microbial and kinases inhibiting properties . They are used in the development of drugs for treating microbial infections and for their kinases inhibiting effects .

Anti-Cancer Applications

Lastly, these compounds have been reported to possess anti-cancer properties . They are used in the development of drugs for treating various types of cancer .

Mechanism of Action

Target of Action

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound that has been studied for its potential biological activity. Thiophene-based analogs, like this compound, have been of interest to scientists due to their potential as biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWGNCXSSUIHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)

![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)